An In-depth Technical Guide to 3-Phenylpropanoyl Chloride (CAS 645-45-4)
An In-depth Technical Guide to 3-Phenylpropanoyl Chloride (CAS 645-45-4)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Phenylpropanoyl chloride (CAS 645-45-4), a key intermediate in organic synthesis with significant applications in the pharmaceutical and fine chemical industries. This document details its chemical and physical properties, spectroscopic data, safety and handling protocols, and provides illustrative experimental methodologies for its use in common synthetic transformations.
Core Properties and Data
3-Phenylpropanoyl chloride, also known as hydrocinnamoyl chloride, is a colorless to pale yellow liquid with a pungent odor. It is a reactive acyl chloride that serves as a versatile building block for introducing the 3-phenylpropanoyl moiety into a wide range of molecules.[1][2] Its reactivity makes it a valuable reagent in the synthesis of pharmaceuticals, including antiviral and antitumor agents.[3]
Table 1: Physical and Chemical Properties of 3-Phenylpropanoyl Chloride
| Property | Value | References |
| CAS Number | 645-45-4 | [4] |
| Molecular Formula | C₉H₉ClO | [4] |
| Molecular Weight | 168.62 g/mol | [4] |
| Appearance | Clear colorless to pale yellow liquid | [5] |
| Melting Point | -7 to -5 °C | [5] |
| Boiling Point | 225-232 °C at 760 mmHg | [5] |
| Density | 1.135 g/mL at 25 °C | [6] |
| Refractive Index (n20/D) | 1.5245 - 1.5285 | [5] |
| Flash Point | 108 °C | [5] |
| Solubility | Reacts with water. Soluble in chloroform (B151607) and ether. | [3] |
Table 2: Spectroscopic Data of 3-Phenylpropanoyl Chloride
| Spectrum Type | Key Peaks/Signals | References |
| ¹H NMR | Data available, specific shifts can be found in spectral databases. | [4] |
| ¹³C NMR | Data available, specific shifts can be found in spectral databases. | [4] |
| Infrared (IR) Spectroscopy | Strong C=O stretch characteristic of an acyl chloride (~1790 cm⁻¹). | [7] |
| Mass Spectrometry (MS) | Molecular ion peak (M+) at m/z 168. Fragmentation pattern includes loss of Cl (m/z 133) and subsequent fragmentation of the acylium ion. | [8] |
Table 3: Safety and Handling Information
| Hazard | Description | GHS Pictograms | Precautionary Statements |
| Corrosivity | Causes severe skin burns and eye damage.[9] | Danger | P260, P280, P301+P330+P331, P303+P361+P353, P305+P351+P338 |
| Toxicity | Toxic if inhaled.[4] | Danger | P261, P271, P304+P340, P311 |
| Reactivity | Reacts violently with water, releasing toxic gas.[6] | S23, S26, S30, S36/37/39, S45 | |
| Handling | Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Keep away from moisture. | ||
| Storage | Store in a cool, dry place away from incompatible materials such as water, alcohols, and strong bases. Keep container tightly closed under an inert atmosphere. |
Experimental Protocols
3-Phenylpropanoyl chloride is a valuable reagent for acylation reactions, most notably Friedel-Crafts acylation and esterification.
Protocol 1: Friedel-Crafts Acylation of Benzene (B151609)
This protocol describes the synthesis of 1,3-diphenyl-1-propanone via the Friedel-Crafts acylation of benzene with 3-phenylpropanoyl chloride.
Materials:
-
3-Phenylpropanoyl chloride (1.0 eq)
-
Anhydrous aluminum chloride (AlCl₃) (1.1 eq)
-
Benzene (solvent and reactant)
-
Dichloromethane (B109758) (CH₂Cl₂) (optional co-solvent)
-
Hydrochloric acid (HCl), concentrated
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask, addition funnel, reflux condenser, magnetic stirrer, ice bath, separatory funnel.
Procedure:
-
In a flame-dried round-bottom flask equipped with a magnetic stirrer and an addition funnel, suspend anhydrous aluminum chloride (1.1 eq) in an excess of dry benzene.
-
Cool the mixture to 0 °C in an ice bath.
-
Dissolve 3-phenylpropanoyl chloride (1.0 eq) in a minimal amount of dry benzene or dichloromethane and add it to the addition funnel.
-
Add the 3-phenylpropanoyl chloride solution dropwise to the stirred suspension of aluminum chloride over 15-20 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours.
-
Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The product, 1,3-diphenyl-1-propanone, can be purified by recrystallization or column chromatography.
Protocol 2: Esterification with Ethanol (B145695)
This protocol outlines the synthesis of ethyl 3-phenylpropanoate.
Materials:
-
3-Phenylpropanoyl chloride (1.0 eq)
-
Anhydrous ethanol (1.2 eq)
-
Pyridine (B92270) or triethylamine (B128534) (1.2 eq)
-
Anhydrous diethyl ether or dichloromethane as a solvent
-
Dilute hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, addition funnel, magnetic stirrer, ice bath, separatory funnel.
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve anhydrous ethanol (1.2 eq) and pyridine or triethylamine (1.2 eq) in anhydrous diethyl ether.
-
Cool the solution to 0 °C in an ice bath.
-
Dissolve 3-phenylpropanoyl chloride (1.0 eq) in anhydrous diethyl ether and add it to the addition funnel.
-
Add the 3-phenylpropanoyl chloride solution dropwise to the stirred alcohol/base mixture over 15-20 minutes.
-
After the addition is complete, allow the reaction to stir at room temperature for 1 hour.
-
Transfer the reaction mixture to a separatory funnel and wash sequentially with dilute hydrochloric acid (to remove the base), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude ethyl 3-phenylpropanoate can be purified by distillation.
Visualizations
General Synthetic Workflow
The following diagram illustrates a general workflow for the utilization of 3-Phenylpropanoyl chloride in the synthesis of a hypothetical drug candidate. This process highlights the key steps from the starting material to a purified active pharmaceutical ingredient (API).
Caption: General workflow for drug synthesis using 3-Phenylpropanoyl chloride.
Friedel-Crafts Acylation Mechanism
This diagram illustrates the mechanism of the Friedel-Crafts acylation reaction between 3-Phenylpropanoyl chloride and benzene, catalyzed by aluminum chloride.
Caption: Mechanism of Friedel-Crafts acylation.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. theclinivex.com [theclinivex.com]
- 4. Benzenepropanoyl chloride | C9H9ClO | CID 64801 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-Phenylpropionyl chloride, 98% 10 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 6. Friedel-Crafts Acylation [organic-chemistry.org]
- 7. Ch13 - Sample IR spectra [chem.ucalgary.ca]
- 8. Benzenepropanoyl chloride [webbook.nist.gov]
- 9. CN105198693A - Preparation method of 1-chlorine-3-phenyl propane - Google Patents [patents.google.com]

